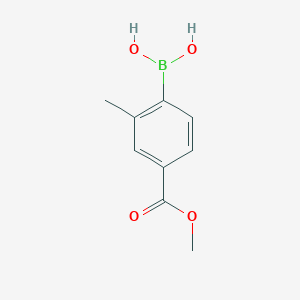

(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid

Overview

Description

“(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid” is also known as 4-Methoxycarbonylphenylboronic acid, Methyl 4-boronobenzoate, and several other names . It has the empirical formula C8H9BO4 and a molecular weight of 179.97 . It is used in the synthesis and evaluation of several organic compounds .

Synthesis Analysis

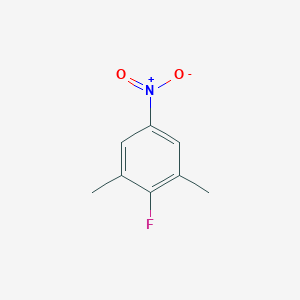

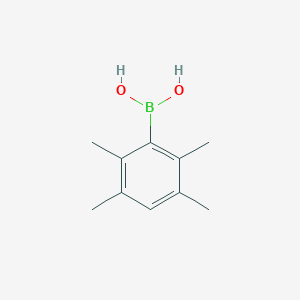

This compound is used as a reagent in various reactions, including tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . It is also used in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, one-pot ipso-nitration of arylboronic acids, and copper-catalyzed nitration .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCOC(=O)c1ccc(cc1)B(O)O . More detailed structural information may be found in the referenced crystallography studies . Chemical Reactions Analysis

As a reagent, this compound is involved in various chemical reactions. For instance, it is used in the Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid . It also participates in the preparation of biaryls via nickel-catalyzed Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 197-200 °C (lit.) . More detailed physical and chemical properties may be available in the referenced sources .Scientific Research Applications

Diol and Carbohydrate Recognition

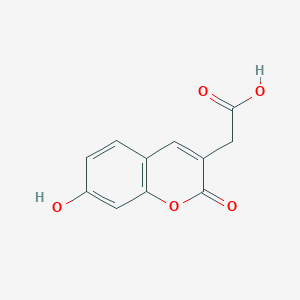

(Hormuzd R. Mulla, Nicholas J. Agard, A. Basu, 2004) found that certain boronic acids, including derivatives similar to (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid, have the ability to bind to diols and carbohydrates. This suggests potential applications in recognizing and sensing these compounds.

Macrocyclic Chemistry

In the field of macrocyclic chemistry, (N. Fárfan et al., 1999) explored the use of various aryl boronic acids, including this compound derivatives, in forming complex macrocyclic structures. These have potential applications in molecular recognition and catalysis.

Multifunctional Compounds

(R. Zhang et al., 2017) synthesized derivatives of boronic acids with additional functionalities, suggesting applications in areas like therapeutics, biological labeling, and separation technologies.

Rhodium Complex Formation

(Y. Nishihara et al., 2002) investigated the reaction of (4-methoxyphenyl)boronic acid with an aryloxorhodium complex, leading to the formation of cationic rhodium complexes. This could be relevant for developing new catalysts and materials in inorganic chemistry.

Protecting Group in Organic Synthesis

(Jun Yan et al., 2005) developed a new boronic acid protecting group, which has potential applications in organic synthesis, particularly in protecting sensitive functional groups during chemical reactions.

Fluorescence Quenching Studies

In the study of fluorescence quenching, (H. S. Geethanjali et al., 2015) researched boronic acid derivatives and their interaction with aniline in alcohols, which could have implications in the development of optical sensors and diagnostic tools.

Stereochemistry in Organic Chemistry

(S. Solujic et al., 1991) explored the use of boronic acids in stereochemical transformations, highlighting the role of boronic acid derivatives in complex organic synthesis processes.

Luminescent Properties

(Hongyu Zhang et al., 2006) studied the synthesis and luminescent properties of boron complexes, including those derived from phenylboronic acids, indicating potential uses in optoelectronic devices.

Carbohydrate Binding

(Meenakshi Dowlut, D. Hall, 2006) reported on a new class of carbohydrate-binding boronic acids, which has implications in biomedical fields, particularly in the design of sensors for biological molecules.

Fluorescent Chemosensors

(S. Huang et al., 2012) summarized the recent progress in boronic acid-based sensors for various substances, highlighting their potential in medical diagnostics and environmental monitoring.

Biomedical Applications

(J. Cambre, B. Sumerlin, 2011) discussed the value of boronic acid-containing polymers in biomedical applications, including their use in the treatment of various diseases.

Mechanism of Action

Safety and Hazards

Future Directions

Boronic acids, including this compound, have been gaining interest in medicinal chemistry due to their various biological applications . They are used in the synthesis of new drugs and their study is expected to yield promising results in the future .

Relevant Papers Several papers have been published on the synthesis and applications of boronic acids, including this compound . These papers provide more detailed information on the topics discussed above.

Biochemical Analysis

Biochemical Properties

(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters with diols. This compound interacts with enzymes, proteins, and other biomolecules that possess diol or polyol motifs. For instance, it can bind to saccharides and catechols, forming stable complexes that can be utilized in sensing and detection applications . Additionally, this compound can inhibit certain enzymes by interacting with their active sites, thereby modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can interfere with signaling pathways that involve diol-containing molecules, leading to altered cellular responses. Furthermore, this compound can modulate gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with diol-containing biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, this compound can inhibit enzymes by binding to their active sites, preventing substrate access and thereby reducing enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolism. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects are often observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. This compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, this compound can inhibit enzymes that catalyze the conversion of diol-containing substrates, leading to changes in metabolite levels and overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For instance, this compound may be transported into cells via membrane transporters that recognize its structure, allowing it to reach its target sites and exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it allows the compound to interact with its target biomolecules in the appropriate cellular context. For example, this compound may be directed to the nucleus to modulate gene expression or to the cytoplasm to interact with metabolic enzymes .

properties

IUPAC Name |

(4-methoxycarbonyl-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-6-5-7(9(11)14-2)3-4-8(6)10(12)13/h3-5,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBGLFACQCDFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623193 | |

| Record name | [4-(Methoxycarbonyl)-2-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158429-38-0 | |

| Record name | [4-(Methoxycarbonyl)-2-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine](/img/structure/B174946.png)

![Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B174949.png)

![Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B174961.png)

![1,4-Bis[(2,5-dimethylphenyl)methyl]benzene](/img/structure/B174966.png)

![4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B174971.png)